4-(4-Acetylphenyl)-4-oxobut-2-enoic acid
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Overview
Description
4-(4-Acetylphenyl)-4-oxobut-2-enoic acid is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with an acetyl group and a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenyl)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent, such as toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenyl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-(4-Acetylphenyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s acetyl and ketone groups allow it to participate in various chemical reactions, influencing biological processes and pathways. For example, it can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively .
Comparison with Similar Compounds
Similar Compounds
4-Acetylphenylboronic acid: Shares the acetylphenyl moiety but differs in its boronic acid group.
4-Acetylphenylboronic acid pinacol ester: Similar structure with a pinacol ester group.
Properties
CAS No. |
88460-71-3 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-(4-acetylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H10O4/c1-8(13)9-2-4-10(5-3-9)11(14)6-7-12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
FKOACGYKFYTUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
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